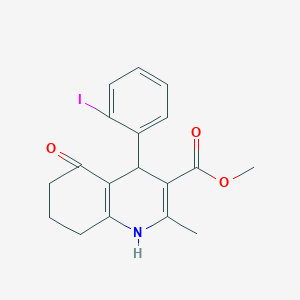![molecular formula C22H16BrClN2O3 B416806 4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B416806.png)
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a unique combination of bromine, chlorine, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction in acetonitrile at elevated temperatures . Another approach involves the use of N-bromo-succinimide and azodiisobutyronitrile in chloroform to introduce the bromine and chlorine functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can target the imino and benzooxazole moieties.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and various electrophiles under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while oxidation can produce quinones.
Scientific Research Applications
4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-2-CHLORO-6-[(E)-{[2-(4-ETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares similar halogen functional groups but lacks the benzooxazole and ethoxy moieties.
2-Chloro-4-ethoxyphenol: Contains the ethoxy group but lacks the bromine and benzooxazole components.
5-Bromo-2-chlorobenzoxazole: Similar benzooxazole structure but different substitution pattern.
Uniqueness
The presence of both halogen and ethoxy groups, along with the benzooxazole moiety, makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C22H16BrClN2O3 |
|---|---|
Molecular Weight |
471.7g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16BrClN2O3/c1-2-28-17-6-3-13(4-7-17)22-26-19-11-16(5-8-20(19)29-22)25-12-14-9-15(23)10-18(24)21(14)27/h3-12,27H,2H2,1H3 |
InChI Key |
WXIAKKWFZWHWIN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Propan-2-yl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B416743.png)
![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B416746.png)
